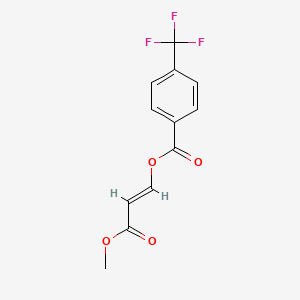
3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate is a chemical compound with the molecular formula C12H9F3O4 and a molecular weight of 274.2 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzenecarboxylate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with 3-methoxy-3-oxo-1-propenyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(trifluoromethyl)benzoic acid derivatives.
Reduction: Formation of 3-methoxy-3-hydroxy-1-propenyl 4-(trifluoromethyl)benzenecarboxylate.
Substitution: Formation of various substituted benzenecarboxylates.
Scientific Research Applications
3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3-oxo-1-propenyl benzenecarboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)benzenecarboxylate: Does not contain the 3-methoxy-3-oxo-1-propenyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the 3-methoxy-3-oxo-1-propenyl group and the trifluoromethyl group in 3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate makes it unique. This combination imparts distinct chemical and physical properties, making it a versatile compound in various research fields .
Properties
IUPAC Name |
[(E)-3-methoxy-3-oxoprop-1-enyl] 4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O4/c1-18-10(16)6-7-19-11(17)8-2-4-9(5-3-8)12(13,14)15/h2-7H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVMIBKJGDEZEK-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=COC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/OC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














